molecular formula C12H24O3 B1240105 (3R)-3-Hydroxydodecanoic acid CAS No. 28254-78-6

(3R)-3-Hydroxydodecanoic acid

Cat. No. B1240105
CAS RN: 28254-78-6
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-LLVKDONJSA-N
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Description

Scientific Research Applications

Antifungal Activity

(3R)-3-Hydroxydodecanoic acid has been identified as an antifungal substance in Lactobacillus plantarum MiLAB 14. This compound, along with others like 3-hydroxy-5-cis-dodecenoic acid, exhibits antifungal activity against various molds and yeasts. This finding indicates potential applications in controlling fungal growth in different environments or as a natural preservative in foods and other products (Sjögren et al., 2003).

Impact on Mitochondrial Energy Homeostasis

3-Hydroxydodecanoic acid, along with other similar compounds, has been studied for its effects on energy homeostasis in mitochondrial preparations from the brain of young rats. It was observed that these compounds can act as uncouplers of oxidative phosphorylation, which suggests potential implications in understanding and possibly treating mitochondrial disorders (Tonin et al., 2010).

Role in Bacterial Metabolism

In Escherichia coli, the production of 3-Hydroxydecanoic acid is linked to the function of thioesterase II. This study highlighted the interplay between different bacterial enzymes and the synthesis of specific fatty acids, contributing to our understanding of bacterial fatty acid metabolism (Zheng et al., 2004).

Environmental Marker for Endotoxin

3-Hydroxydodecanoic acid, as part of the lipid A component of lipopolysaccharides, has been identified as a potential chemical marker for endotoxin in environmental and occupational samples. This suggests its use in monitoring and assessing environmental health risks, especially in industries or areas prone to high endotoxin levels (Uhlig et al., 2016).

Production in Metabolic Engineering

Research in metabolic engineering has explored the production of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxydodecanoic acid, in various bacteria. This work contributes to the development of biotechnological methods for producing valuable chemicals from renewable resources (Chung et al., 2013).

Future Directions

The future directions of “(3R)-3-Hydroxydodecanoic acid” are not clear from the search results. However, given its role as an intermediate in fatty acid biosynthesis and as a human metabolite12, it may have potential applications in metabolic studies and related areas.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(3R)-3-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKTPAZLSKTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

764693-01-8
Record name (R)-3-Hydroxydodecanoic acid isotactic homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764693-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30415603
Record name (3R)-3-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3R)-3-Hydroxydodecanoic acid

CAS RN

28254-78-6
Record name (-)-3-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28254-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Weil, HU Humpf, W Schwab, P Schreier - Chirality, 2002 - Wiley Online Library
The soil bacterium Stenotrophomonas maltophilia was found to transform various long‐chain fatty acids selectively into 3‐hydroxy fatty acids of shorter chain length. Their chiral …
Number of citations: 12 onlinelibrary.wiley.com
AL Islas-Garduño, O Romero-Cerecero… - Plants, 2023 - mdpi.com
Obesity is characterized by an excessive and abnormal accumulation of fat. According to the 2022 National Health and Nutrition Survey, in Mexico, the prevalence of overweight and …
Number of citations: 0 www.mdpi.com
J Lu, Y Guo, A Muhmood, Z Lv, B Zeng, Y Qiu… - International Journal of …, 2022 - mdpi.com
Food waste, as a major part of municipal solid waste, has been increasingly generated worldwide. Efficient and feasible utilization of this waste material for biomanufacturing is crucial to …
Number of citations: 4 www.mdpi.com
E Junges - 2016 - repositorio.ufsm.br
The massive use of chemicals to control plant diseases cause numerous negative impacts on agricultural production system on non-target organisms, consumers and farmers. Therefore…
Number of citations: 0 repositorio.ufsm.br

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